molecular formula C20H13FN8O5 B14102329 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B14102329
M. Wt: 464.4 g/mol
InChI Key: ZODCJMLWQFGITB-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further reacted with cyanoacetamide to form the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C20H13FN8O5

Molecular Weight

464.4 g/mol

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H13FN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9H,1H3,(H,23,31)(H,24,25,30)

InChI Key

ZODCJMLWQFGITB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3

Origin of Product

United States

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